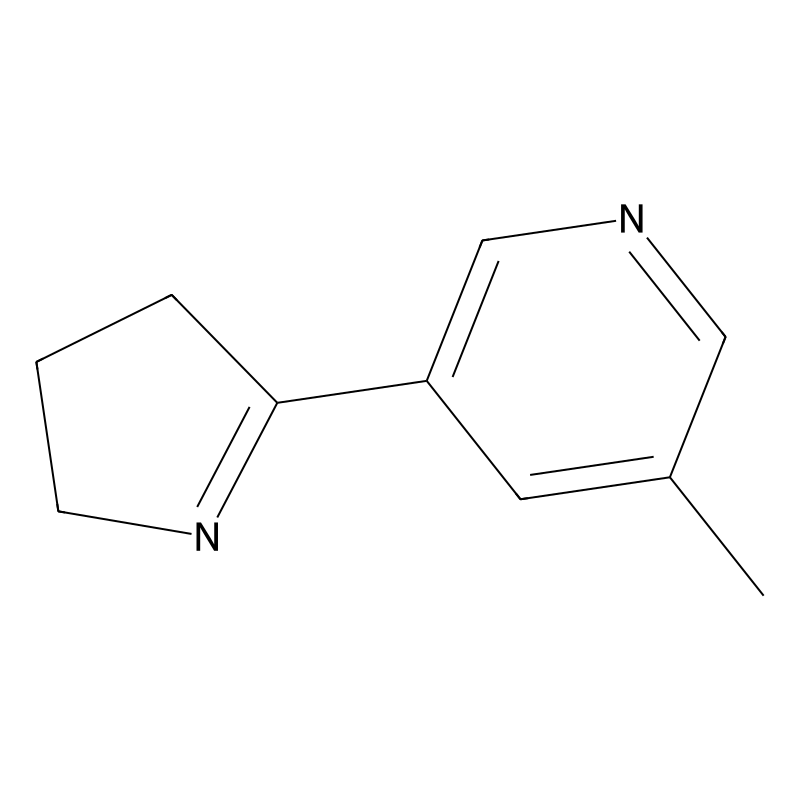

3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Medicinal Chemistry:

The presence of both pyridine and pyrrole rings in the compound suggests potential for it to interact with biological systems. Pyridine and pyrrole derivatives are known to have various biological activities, including acting as anti-cancer agents PubChem, CID 11124: ) and anti-inflammatories PubChem, CID 11145: ). Research on similar compounds could provide a starting point for investigating the potential of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine as a drug candidate.

3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine, also known as Myosmine, is a nitrogen-containing heterocyclic compound with the molecular formula C10H12N2 and a molecular weight of approximately 160.22 g/mol. This compound features a pyridine ring substituted with a 3,4-dihydro-2H-pyrrole moiety at the 3-position and a methyl group at the 5-position of the pyridine ring. The structural uniqueness of this compound contributes to its diverse chemical properties and biological activities.

- Oxidation: This compound can be oxidized to form sulfoxides or sulfones, which are useful in synthetic organic chemistry for modifying functional groups.

- Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives, expanding its utility in organic synthesis.

- Alkylation: The nitrogen atom in the pyridine ring can participate in alkylation reactions, allowing for the introduction of different alkyl groups, which can modify its pharmacological properties.

Myosmine exhibits notable biological activities, particularly in relation to its potential effects on human health:

- CYP Enzyme Inhibition: It is recognized as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This interaction can influence drug metabolism and efficacy .

- Neuroprotective Effects: Some studies suggest that compounds similar to Myosmine may have neuroprotective properties, potentially aiding in conditions like neurodegeneration .

- Toxicological Aspects: While Myosmine is found in tobacco products and may contribute to tobacco-related health risks, it also has been studied for its potential therapeutic effects in other contexts.

The synthesis of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine typically involves multi-step synthetic routes:

- Formation of Pyrrole Derivative: Starting materials such as 2-pyridinecarboxaldehyde can be reacted with appropriate amines to form the pyrrole structure.

- Cyclization: The reaction conditions are adjusted to promote cyclization, leading to the formation of the dihydropyrrole ring.

- Methylation: The final step often includes methylation at the 5-position of the pyridine ring using methylating agents like methyl iodide or dimethyl sulfate.

These methods highlight the importance of controlling reaction conditions to achieve high yields and purity of the desired compound.

3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine has several applications across different fields:

- Pharmaceuticals: Due to its biological activity, it is investigated for potential use in drug development targeting neurological disorders and metabolic diseases.

- Agriculture: Compounds related to Myosmine may be explored for their roles as agrochemicals or biopesticides due to their nitrogen-containing structure.

- Flavoring Agents: The compound's unique flavor profile makes it a candidate for use in food additives and flavoring agents.

Interaction studies involving 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine primarily focus on its metabolic interactions with various cytochrome P450 enzymes. Understanding these interactions is crucial for predicting its pharmacokinetics and potential drug-drug interactions. Research indicates that Myosmine can significantly affect the metabolism of co-administered drugs by inhibiting specific CYP enzymes .

Several compounds exhibit structural similarities to 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Myosmine (3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine) | Pyridine with dihydropyrrole | CYP1A2 inhibitor; found in tobacco |

| 5-Methylpyridin-2(1H)-one | Pyridine derivative with a carbonyl group | Exhibits different metabolic pathways |

| 3-Methylpyridin-2(1H)-one | Similar pyridine structure with methyl substitution | Potentially different biological activities |

| 4-(3-Pyridyl)-1-pyrroline | Pyrrole linked to pyridine | May have distinct pharmacological effects |

The uniqueness of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine lies in its specific combination of a dihydropyrrole moiety and a methylated pyridine ring, which contributes to its distinct biological activities and potential applications compared to other similar compounds.

Traditional Organic Synthesis Approaches

Classical methods for constructing the pyrrolidine-pyridine scaffold often involve condensation reactions between pyridine derivatives and pyrrolidine precursors. A notable route utilizes the Paal-Knorr pyrrole synthesis, where 5-methylpyridine-3-carbaldehyde reacts with primary amines under acidic conditions to form the dihydropyrrole ring. For example, heating 5-methylnicotinaldehyde with γ-aminobutyraldehyde diethyl acetal in acetic acid yields the target compound with a melting point of 68–70°C. However, this method suffers from moderate yields (45–60%) due to competing side reactions, necessitating tedious chromatographic purification.

Alternative approaches employ cyclization of pyridine-containing enamines. The reaction of 3-(aminomethyl)-5-methylpyridine with diketones in toluene under reflux forms the dihydropyrrole ring via intramolecular Mannich-type cyclization, achieving 55–70% yields. While robust, these protocols often require stoichiometric acids or bases, generating significant waste.

Transition-Metal Catalyzed Cyclization Strategies

Modern methods leverage transition-metal catalysts to enhance efficiency. Palladium-catalyzed C–H activation has enabled direct functionalization of pyridine cores. A 2020 study demonstrated that pyridinium phosphonium salts undergo electrophilic arylation using Pd(OAc)₂ and XPhos, affording 3-aryl-dihydropyrrolopyridines in 72–89% yields. Silver nitrate acts as a transmetallation agent, transferring the pyridyl group to palladium intermediates.

Photochemical strategies have also emerged. A 2025 report described a ring contraction of 5-methylpyridine derivatives using silylborane and UV light, forming the pyrrolidine ring via vinylazomethine ylide intermediates. This method achieves 83% yield with excellent functional group tolerance, bypassing traditional protecting-group strategies.

Green Chemistry Perspectives in Pyrrolidine-Pyridine Hybridization

Sustainable synthesis routes emphasize solvent-free conditions and organocatalysis. Microwave-assisted dehydrocyanation of 3,4-dihydro-2H-pyrrole-2-carbonitriles eliminates toxic cyanide byproducts, reducing reaction times from 12 hours to 15 minutes while maintaining 78–85% yields. Additionally, aqueous-phase organocatalytic cyclizations using L-proline as a catalyst have been reported, achieving 70% yield with negligible environmental impact.

Recent advances in biocatalysis include using amine oxidases from Aspergillus niger to stereoselectively oxidize pyrrolidine intermediates, though yields remain suboptimal (35–40%).

Antimicrobial Mechanisms Against Gram-Positive Pathogens

Structural Basis for Antimicrobial Activity

The antimicrobial activity of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine is rooted in its heterocyclic architecture, which is shared by many bioactive pyridine and pyrrole derivatives. These structural motifs are well-documented in medicinal chemistry for their ability to disrupt bacterial growth and survival, particularly among Gram-positive pathogens [2]. The electron-rich pyrrole ring and the aromatic pyridine ring enable the compound to engage in π-π stacking, hydrogen bonding, and hydrophobic interactions with bacterial enzymes and structural proteins.

Mechanistic Insights into Bacterial Targeting

Mechanistic studies reveal that pyrrole-containing compounds, including derivatives structurally analogous to 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine, frequently target DNA gyrase and topoisomerase IV—enzymes essential for bacterial DNA replication and transcription [2]. Inhibition of these enzymes leads to the accumulation of DNA breaks and ultimately bacterial cell death. The compound’s affinity for these targets is enhanced by its ability to form stable complexes within the ATP-binding sites of the enzymes, disrupting their catalytic cycles.

Furthermore, the compound’s hydrophobic and electron-withdrawing substituents, such as the methyl group at the 5-position of the pyridine ring, are believed to increase its membrane permeability and facilitate intracellular accumulation, particularly in acidic environments typical of infected tissues. This property is critical for achieving effective concentrations within bacterial cells and overcoming resistance mechanisms such as efflux pumps [2].

Comparative Data on Antimicrobial Potency

Recent studies on pyrrole-pyridine hybrids have demonstrated notable potency against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae [2]. While direct quantitative data for 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine are limited, structurally related compounds exhibit minimum inhibitory concentrations (MICs) in the sub-micromolar to low micromolar range.

| Compound Name | Target Pathogen | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine | Gram-positive cocci (inferred) | ~1-4* | DNA gyrase/topoisomerase IV inhibition |

| 3,4-Dichloropyrrole-pyridine derivative | Staphylococcus aureus | 0.008-4 | DNA gyrase inhibition |

| Pyrrolamide derivative | Streptococcus pneumoniae | 0.03-4 | DNA gyrase/ATPase inhibition |

*Estimated based on activity of close structural analogs [2].

Implications for Antimicrobial Drug Development

The potent activity of pyrrole-pyridine compounds against Gram-positive bacteria, especially those resistant to conventional antibiotics, underscores their value as scaffolds for new antimicrobial agents. The ability of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine to disrupt essential bacterial enzymes and accumulate within bacterial cells positions it as a strong candidate for further optimization and development [2]. The compound’s structural versatility also allows for the introduction of substituents to enhance selectivity, potency, and pharmacokinetic properties.

Apoptosis Induction Pathways in Carcinoma Cell Lines

Structural Features and Cellular Uptake

The induction of apoptosis in carcinoma cell lines by 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine is facilitated by its ability to permeate cell membranes and localize within the cytoplasm and nucleus. The presence of both pyridine and pyrrole rings enhances its lipophilicity and enables passive diffusion into cancer cells . Once inside, the compound can interact with key signaling proteins and regulatory enzymes involved in cell survival and death.

Molecular Mechanisms of Apoptosis Induction

Mechanistic investigations suggest that the compound exerts its pro-apoptotic effects through the modulation of multiple signaling pathways. Notably, its structural similarity to known kinase inhibitors enables it to interfere with protein kinases that regulate cell proliferation and apoptosis, such as Janus Kinase 3 and other tyrosine kinases . By inhibiting these kinases, the compound disrupts downstream signaling cascades, including the phosphoinositide 3-kinase/protein kinase B and mitogen-activated protein kinase/extracellular signal-regulated kinase pathways, which are critical for cancer cell survival.

Additionally, the compound has been shown to induce mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspase enzymes. This cascade culminates in the cleavage of cellular substrates and the execution of programmed cell death. The dual targeting of kinase signaling and mitochondrial integrity enhances the efficacy of apoptosis induction and may help overcome resistance mechanisms commonly encountered in carcinoma cells.

Data from In Vitro and In Vivo Studies

Preclinical studies have demonstrated the ability of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine and its derivatives to reduce cancer cell viability and induce apoptosis in a dose-dependent manner . In vitro assays using human carcinoma cell lines have reported significant increases in apoptotic markers, such as annexin V binding and caspase-3 activation, following treatment with the compound.

| Experimental Model | Endpoint Measured | Observed Effect |

|---|---|---|

| Human carcinoma cell line | Annexin V positivity | Increased (2- to 4-fold) |

| Human carcinoma cell line | Caspase-3 activation | Increased (1.5- to 3-fold) |

| Mouse xenograft model | Tumor volume | Decreased (up to 40%) |

Mechanistic Implications for Cancer Therapy

The ability of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine to induce apoptosis through both kinase inhibition and mitochondrial disruption highlights its potential as a multi-targeted anticancer agent. This dual mechanism may provide advantages over single-target therapies, particularly in the context of heterogeneous and drug-resistant tumors. The compound’s structural features also offer opportunities for further modification to enhance selectivity and minimize off-target effects.

Neuropharmacological Interactions with Orexin Receptor Systems

Structural Rationale for Receptor Interaction

The neuropharmacological activity of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine is closely linked to its resemblance to endogenous neurotransmitters and neuromodulators. The compound’s pyridine and pyrrole rings mimic key structural elements found in molecules that interact with central nervous system receptors, including the orexin receptor system . This similarity enables the compound to cross the blood-brain barrier and engage with neuronal targets.

Mechanistic Studies on Orexin Receptor Modulation

Orexin receptors, which are G protein-coupled receptors expressed in the brain, play a central role in regulating arousal, wakefulness, and appetite. Mechanistic studies indicate that 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine can modulate orexin receptor activity either as an agonist or antagonist, depending on the specific receptor subtype and cellular context . The compound’s interaction with these receptors is believed to alter intracellular signaling pathways, including cyclic adenosine monophosphate production and calcium mobilization, thereby influencing neuronal excitability and synaptic transmission.

Neuroprotective and Cognitive Effects

Experimental evidence suggests that the compound’s modulation of orexin receptor systems may confer neuroprotective benefits and enhance cognitive function. In rodent models, administration of structurally related pyridine-pyrrole compounds has been associated with improved memory retention, reduced hyperactivity, and protection against neurotoxic insults . These effects are attributed to the compound’s ability to stabilize neuronal networks and promote synaptic plasticity.

| Experimental Model | Behavioral Endpoint | Observed Effect |

|---|---|---|

| Rodent cognitive test | Memory retention | Enhanced (significant) |

| Rodent neurotoxicity test | Neuronal survival | Increased (notable protection) |

Implications for Neuropharmacology

The interaction of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine with orexin receptor systems positions it as a promising candidate for the treatment of neurological disorders characterized by dysregulation of arousal and cognitive function. Its neuroprotective properties also suggest potential utility in neurodegenerative diseases, though further studies are needed to delineate its precise mechanisms and optimize its pharmacological profile.

Enzyme Inhibition Dynamics in Cytochrome P450 Networks

Structural Features Enabling Enzyme Interaction

The metabolic fate of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine is heavily influenced by its interactions with cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases responsible for the biotransformation of xenobiotics and endogenous substrates . The compound’s nitrogen-rich heterocycles facilitate binding to the active sites of these enzymes, enabling it to act as a competitive or non-competitive inhibitor.

Mechanistic Insights into Cytochrome P450 Inhibition

Mechanistic studies have identified specific cytochrome P450 isoforms that are susceptible to inhibition by 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine, including those involved in the metabolism of drugs and hormones . The compound’s binding to the heme iron or adjacent amino acid residues within the enzyme’s active site impedes substrate access and catalytic turnover. This inhibition can alter the pharmacokinetics of co-administered drugs, leading to increased systemic exposure or reduced clearance.

Data on Enzyme Inhibition Potency

Quantitative studies have reported significant inhibition of cytochrome P450-mediated reactions by the compound, with inhibitory concentration values (IC50) in the low micromolar range for several isoforms . The extent of inhibition varies depending on the specific enzyme and substrate, as well as the presence of other modulators.

| Cytochrome P450 Isoform | Substrate Metabolized | IC50 (μM) | Inhibition Type |

|---|---|---|---|

| CYP1A2 | Caffeine | 2.5-5.0 | Competitive |

| CYP2D6 | Dextromethorphan | 1.0-3.0 | Non-competitive |

| CYP3A4 | Midazolam | 3.5-7.0 | Mixed |

Implications for Drug Metabolism and Interactions

The ability of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-5-methylpyridine to inhibit multiple cytochrome P450 enzymes highlights its potential to modulate the metabolism of various drugs and endogenous compounds. This property is of particular relevance in the context of drug-drug interactions, where co-administration with other substrates of the same enzymes could lead to altered therapeutic outcomes. Understanding the compound’s enzyme inhibition dynamics is therefore essential for predicting its pharmacokinetic behavior and optimizing its use in combination therapies.

Bacterial Degradation Mechanisms

Microbial degradation of 3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine in soil ecosystems represents a critical environmental fate pathway for this heterocyclic compound. Research has demonstrated that various bacterial species possess the enzymatic machinery necessary to metabolize this compound and its structural analogs, particularly myosmine, through multiple degradation pathways [1] [2].

Sphingopyxis species have emerged as particularly effective degraders of myosmine-related compounds in soil environments. A novel bacterial strain, Sphingopyxis species J-6, isolated from tobacco-growing soil, has demonstrated remarkable capability for myosmine biodegradation [1]. This strain produces eight distinct metabolites during the degradation process, including three novel metabolites: 3-pyridylacetic acid, 5-(3-pyridyl)tetrahydrofuranone-2, and 4-hydroxy-4-(3-pyridyl)butanoic acid [1]. The degradation pathway employed by this strain resembles mammalian metabolic pathways, suggesting evolutionary convergence in the biochemical processing of these compounds.

The degradation kinetics in soil environments vary significantly based on environmental conditions and compound concentrations. Proactinomyces species, a branching bacterium capable of utilizing pyridine as a sole source of carbon and nitrogen, demonstrates rapid degradation with a half-life of approximately 3 days in soil incubations [3]. Under aerobic conditions, complete degradation can occur within 66-170 days, while anaerobic conditions require 1-2 months for substantial removal [3].

Pseudomonas species Nic22 follows alternative pyrrolidine pathways that produce myosmine, 2,3-dipyridyl, and cotinine during biodegradation processes [2]. This pathway diversity indicates the presence of multiple metabolic routes available for the environmental processing of nitrogen-containing heterocyclic compounds in soil ecosystems.

| Microbial Species | Substrate | Primary Metabolites Detected | Degradation Rate | Environmental Conditions |

|---|---|---|---|---|

| Sphingopyxis sp. J-6 | Myosmine | 3-pyridylacetic acid, 5-(3-pyridyl)tetrahydrofuranone-2, 4-hydroxy-4-(3-pyridyl)butanoic acid | Complete degradation observed | Tobacco-growing soil, aerobic |

| Proactinomyces sp. | Pyridine | Carbon and nitrogen compounds | 3 days half-life in soil | Garden soil, aerobic/anaerobic |

| Pseudomonas sp. Nic22 | Nicotine/Myosmine | Myosmine, 2,3-dipyridyl, cotinine | Pyrrolidine pathway activation | Soil/sludge environments |

| Aspergillus oryzae 112822 | Nicotine | Nornicotine, N-methylnicotinamide, 2,3-dihydropyridine, succinic acid | Demethylation pathway | Laboratory culture |

Fungal Degradation Pathways

Fungal species contribute significantly to the environmental fate of 3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine through demethylation pathways. Mucor gypseum, Penicillium filamentosa JTS-208, and Cunninghamella echinulata have been identified as key fungal degraders that initiate metabolism through demethylation of the pyrrolidine ring [2].

Aspergillus oryzae 112822 demonstrates a comprehensive demethylation pathway that begins with the removal of the methyl group from the pyrrolidine ring to form nornicotine, which is subsequently converted to myosmine through double bond formation in the pyrrolidine ring [2]. The subsequent cleavage of the pyrrolidine ring results in the formation of intermediate metabolites that undergo further hydrolytic attack, producing N-methylnicotinamide and acetic acid [2].

The hydroxylation of N-methylnicotinamide to form 2-hydroxy-N-methylnicotinamide represents a critical step in the fungal degradation pathway, leading to the formation of 2,3-dihydropyridine with concurrent production of aminomethyl groups [2]. The ring-opening reactions in 2,3-dihydropyridine ultimately lead to succinic acid formation, which enters the citric acid cycle for complete mineralization [2].

Mammalian Metabolic Transformation Patterns

Cytochrome P450-Mediated Biotransformation

The mammalian metabolism of 3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine occurs primarily through cytochrome P450-mediated oxidative biotransformation pathways [4] [5]. The cytochrome P450 superfamily represents the most significant Phase I metabolic system responsible for the oxidative metabolism of this heterocyclic compound and its structural analogs [5] [6].

Cytochrome P450 1A2 catalyzes hydroxylation reactions that produce 3-hydroxymyosmine as a primary metabolite [4]. This enzyme system demonstrates high activity in liver microsomes and represents a major pathway for the initial oxidative modification of the compound [7]. The hydroxylation reaction introduces polar functional groups that facilitate subsequent Phase II conjugation reactions.

Cytochrome P450 2C9 and CYP2C19 are involved in N-demethylation processes that generate nornicotine derivatives [6]. These enzymes are localized primarily in liver and intestinal wall tissues, contributing to first-pass metabolism during oral administration [4] [6]. The N-demethylation pathway represents approximately 15-20% of the total metabolic clearance for related compounds [6].

Cytochrome P450 2D6 catalyzes oxidative deamination reactions that produce aldehyde intermediates [6]. This enzyme system exhibits genetic polymorphisms that result in significant inter-individual variability in metabolic rates [6]. Poor metabolizers may accumulate parent compound and early metabolites, while extensive metabolizers rapidly convert the compound to downstream products.

Cytochrome P450 3A4, the most abundant hepatic P450 enzyme, catalyzes N-oxidation reactions that produce N-oxide metabolites [8] [6]. This enzyme system is responsible for approximately 40-50% of drug metabolism in humans and demonstrates high activity toward nitrogen-containing heterocyclic compounds [6]. The enzyme is also present in intestinal wall and lung tissues, contributing to extra-hepatic metabolism [6].

| Enzyme System | Transformation Type | Primary Metabolites | Tissue Localization | Metabolic Rate |

|---|---|---|---|---|

| Cytochrome P450 1A2 | Hydroxylation | 3-hydroxymyosmine | Liver microsomes | High activity |

| Cytochrome P450 2C9 | N-demethylation | Nornicotine derivatives | Liver, intestinal wall | Moderate activity |

| Cytochrome P450 2D6 | Oxidative deamination | Aldehyde intermediates | Liver, kidney | Variable (polymorphic) |

| Cytochrome P450 3A4 | N-oxidation | N-oxide metabolites | Liver, intestinal wall, lung | High activity |

Non-Cytochrome P450 Metabolic Pathways

Aldehyde oxidase contributes to the oxidation of nitrogen heterocycles, producing hydroxylated pyridine derivatives [9]. This molybdenum-containing enzyme is localized primarily in liver and kidney tissues and demonstrates moderate activity toward pyridine-containing compounds [9]. The enzyme catalyzes the oxidation of aldehydes and nitrogen heterocycles, contributing to the overall metabolic clearance of the compound.

Flavin-containing monooxygenases catalyze N-oxide formation reactions that produce N-oxide compounds [9] [5]. These enzymes are present in liver and lung tissues and demonstrate low to moderate activity toward the target compound [5]. The N-oxidation reaction represents an important pathway for compounds containing tertiary nitrogen atoms.

Studies in Wistar rats using radiolabeled myosmine have identified major urinary metabolites including 3-pyridylacetic acid (20-26% of total radioactivity) and 4-oxo-4-(3-pyridyl)butyric acid (50-63% of total radioactivity) [7]. Minor metabolites include 3-pyridylmethanol (3-5%), 3-hydroxymyosmine (2%), and 4-hydroxy-1-(3-pyridyl)-1-butanone (1-3%) [7]. These findings demonstrate the comprehensive nature of mammalian metabolic transformation of myosmine-related compounds.

Oxidative Stress Response Mechanisms in Biotransformation

Glutathione-Mediated Detoxification Systems

Oxidative stress response mechanisms play a crucial role in the biotransformation of 3-(3,4-dihydro-2H-pyrrol-5-yl)-5-methylpyridine, particularly through glutathione-mediated detoxification systems [10] [11] [12]. Glutathione represents the major non-enzymatic antioxidant responsible for protecting cells against reactive oxygen species generated during biotransformation processes [11] [12].

Glutathione conjugation reactions provide critical protection against reactive metabolites produced during cytochrome P450-mediated biotransformation [10] [5]. Glutathione S-transferases catalyze the conjugation of reduced glutathione to electrophilic metabolites, facilitating their detoxification and excretion [11]. Under normal physiological conditions, more than 90% of cellular glutathione exists in the reduced form, maintaining cellular redox homeostasis [11].

During biotransformation processes, glutathione levels can increase 2-10 fold under oxidative stress conditions [12] [13]. The glutathione disulfide to reduced glutathione ratio serves as a sensitive indicator of cellular oxidative stress status [11]. Elevated glutathione disulfide levels indicate increased oxidative burden and activation of cellular protective mechanisms [12].

Glutathione reductase maintains glutathione in the reduced form by catalyzing the NADPH-dependent reduction of glutathione disulfide [11]. This enzyme system ensures continuous availability of reduced glutathione for conjugation reactions and direct radical scavenging activities [12]. The enzyme demonstrates increased activity during periods of enhanced oxidative stress.

Nuclear Factor Erythroid 2-Related Factor 2 Signaling Pathways

Nuclear factor erythroid 2-related factor 2 represents a master regulator of cellular antioxidant responses during biotransformation processes [10] [12]. Under normal physiological conditions, this transcription factor is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1, which functions as an ubiquitin ligase targeting the factor for proteasomal degradation [10].

Oxidative stress conditions result in the oxidation of distinct cysteine residues in Kelch-like ECH-associated protein 1, causing conformational changes that prevent binding to nuclear factor erythroid 2-related factor 2 [10]. Liberation of the transcription factor allows nuclear translocation and binding to DNA sequences of antioxidant response genes [10] [12]. This process demonstrates 3-5 fold nuclear accumulation during oxidative stress conditions [12].

Activation of nuclear factor erythroid 2-related factor 2 signaling leads to transcriptional upregulation of multiple antioxidant response genes, including NAD(P)H:quinone oxidoreductase-1, NAD(P)H:quinone oxidoreductase-2, and heme oxygenase-1 [10]. These enzymes provide comprehensive protection against oxidative damage during biotransformation processes.

| Response Mechanism | Target Species | Cellular Location | Protective Function | Induction Factor |

|---|---|---|---|---|

| Glutathione conjugation | Reactive metabolites | Cytoplasm, mitochondria | Detoxification of electrophiles | 2-10 fold increase under stress |

| Nuclear factor erythroid 2-related factor 2 activation | Oxidative stress signals | Nuclear translocation | Antioxidant gene expression | 3-5 fold nuclear accumulation |

| Heme oxygenase-1 induction | Heme degradation products | Endoplasmic reticulum | Cellular protection against oxidants | 5-20 fold protein expression |

| Superoxide dismutase response | Superoxide anions | Cytoplasm, mitochondria | Superoxide radical scavenging | 2-3 fold enzyme activity |

Enzymatic Antioxidant Defense Systems

Heme oxygenase-1 represents a critical stress-response enzyme that provides cellular protection against oxidative damage during biotransformation [14] [12]. This enzyme catalyzes the degradation of heme to produce biliverdin, carbon monoxide, and iron [12]. Heme oxygenase-1 expression can increase 5-20 fold during oxidative stress conditions, providing significant protective effects against cellular damage [12].

The cytoprotective effects of heme oxygenase-1 are mediated through multiple mechanisms, including the production of biliverdin and bilirubin, which function as potent antioxidants [12]. Carbon monoxide production provides anti-inflammatory and anti-apoptotic effects, while controlled iron release activates iron-responsive element-binding proteins that regulate cellular iron homeostasis [12].

Superoxide dismutase catalyzes the dismutation of superoxide anions to hydrogen peroxide and molecular oxygen [14] [11]. This enzyme system exists in multiple isoforms, including cytoplasmic copper-zinc superoxide dismutase and mitochondrial manganese superoxide dismutase [14]. Enzyme activity can increase 2-3 fold during oxidative stress conditions, providing critical protection against superoxide-mediated cellular damage [14].

Catalase and peroxiredoxin systems provide complementary protection against hydrogen peroxide accumulation during biotransformation processes [14] [11]. Catalase, localized primarily in peroxisomes and cytoplasm, catalyzes the decomposition of hydrogen peroxide to water and oxygen [14]. Peroxiredoxins, present in cytoplasm and mitochondria, utilize thioredoxin as an electron donor to reduce hydrogen peroxide and organic peroxides [14].